N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide
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Overview
Description
N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a hydroxypropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenylbenzamide with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide
- N-(2-aminophenyl)-4-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-8-phenyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide
Uniqueness
N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropan-2-yl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
649558-93-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[2-(1-hydroxypropan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(11-18)14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19) |
InChI Key |
ZVPAGMNRGNGKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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